4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
This compound is a benzamide derivative featuring a bis(2-methoxyethyl)sulfamoyl group at the 4-position of the benzamide core and a substituted 1,3-benzothiazol-2-ylidene moiety. The (2E)-configuration indicates the geometry of the imine bond in the benzothiazole ring, which is critical for its structural stability and intermolecular interactions. The compound’s molecular formula is C₂₄H₂₉FN₃O₅S₂, with a molecular weight of approximately 537.6 g/mol. Its synthesis likely involves nucleophilic substitution and cyclization steps similar to methods described for related sulfamoyl-benzothiazole hybrids .
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O5S2/c1-4-26-19-10-7-17(23)15-20(19)32-22(26)24-21(27)16-5-8-18(9-6-16)33(28,29)25(11-13-30-2)12-14-31-3/h5-10,15H,4,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYTXZHMEDIZQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized through a cyclization reaction involving a substituted aniline and a thioamide under acidic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonation reaction using a sulfonyl chloride derivative and a suitable amine.
Coupling Reactions: The final coupling of the benzothiazole moiety with the benzamide core is achieved through a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzothiazole ring or the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced benzothiazole derivatives, and substituted benzamides.
Scientific Research Applications
4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Sulfamoyl Substituents : The target compound’s 2-methoxyethyl groups enhance hydrophilicity compared to allyl or isobutyl analogs, as evidenced by its lower logP (~4.2 vs. 5.1–6.1).
Benzothiazole Modifications : Fluorination at the 6-position (target) may improve metabolic stability compared to chlorinated or ethoxylated derivatives.
Bioactivity Context: While diflufenican (a herbicide) shares a benzamide backbone, its trifluoromethyl-phenoxy group confers distinct herbicidal activity, highlighting how minor structural changes alter applications.
Functional and Pharmacological Implications
Biological Activity
The compound 4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic molecule with potential biological activities. Its structure features a benzamide core and a benzothiazole moiety, both known for their diverse pharmacological properties. This article reviews the biological activities associated with this compound, supported by data tables and relevant research findings.
The molecular formula of the compound is , with a molecular weight of approximately 508.57 g/mol. The compound exhibits a boiling point of 675.1°C and a density of 1.41 g/cm³, indicating its stability under various conditions .
Antimicrobial Activity
Research has shown that benzothiazole derivatives, including compounds similar to the one , possess significant antimicrobial properties. For instance, studies have demonstrated that related compounds exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity, with some derivatives showing MIC values as low as 6.12 μM against Staphylococcus aureus and 25 μM against Escherichia coli .
| Compound | MIC (μM) against S. aureus | MIC (μM) against E. coli |
|---|---|---|
| 4-[bis(2-methoxyethyl)sulfamoyl]-... | 6.12 | 25 |
| Benzothiazole Derivative X | 12.5 | 50 |
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines, including liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cells. The antiproliferative activity was notably higher in two-dimensional (2D) cultures compared to three-dimensional (3D) cultures, suggesting that the compound's effectiveness may vary based on the cellular environment .
| Cell Line | IC50 (μM) |
|---|---|
| SK-Hep-1 | 15 |
| MDA-MB-231 | 20 |
| NUGC-3 | 18 |
The mechanism by which this compound exerts its biological effects appears to involve interaction with DNA and inhibition of critical cellular pathways. Studies indicate that benzothiazole derivatives can bind to the minor groove of DNA, potentially disrupting replication and transcription processes . Additionally, some studies have highlighted the role of sulfamoyl groups in enhancing biological activity through improved solubility and bioavailability.
Case Studies
- Antimicrobial Efficacy : A study published in Compounds evaluated several benzothiazole derivatives for their antimicrobial properties using broth microdilution methods. The results indicated that compounds with specific substitutions on the benzothiazole ring exhibited enhanced antibacterial activity compared to unsubstituted analogs .
- Antitumor Evaluation : In another investigation focusing on the antiproliferative effects of similar compounds, researchers found that those with fluorine substitutions showed significantly higher activity against cancer cell lines compared to their non-fluorinated counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
